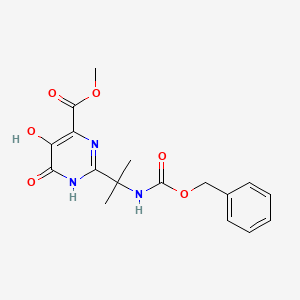
2,5-Pyridinedicarboxylic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .
化学反应分析
Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .
科学研究应用
2,5-Pyridinedicarboxylic Acid-d3 has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Pyridinedicarboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .
相似化合物的比较
- 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)
- 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)
- 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)
- 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)
- 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid)
Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .
属性
IUPAC Name |
3,4,6-trideuteriopyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676122 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-77-8 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)





![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)

